molecular formula C21H16N4O5S2 B2381544 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-33-3

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2381544
CAS No.: 313405-33-3
M. Wt: 468.5
InChI Key: ACBBIZNFRDDQCF-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 6-nitro-1,3-benzothiazol-2-yl group and a methyl(phenyl)sulfamoyl moiety. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as outlined in Scheme 1 of . Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry confirms its tautomeric stability and functional group integrity .

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-24(15-5-3-2-4-6-15)32(29,30)17-10-7-14(8-11-17)20(26)23-21-22-18-12-9-16(25(27)28)13-19(18)31-21/h2-13H,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBBIZNFRDDQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the nitro group. The sulfamoyl group is then added through a sulfonation reaction, and finally, the benzamide moiety is introduced via an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzamide and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications in the benzothiazole moiety enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against tested strains .

Anticancer Potential

The anticancer properties of this compound have also been investigated, particularly its ability to inhibit cancer cell proliferation. Compounds with similar structures have been shown to target specific pathways involved in tumor growth.

Case Study: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various benzothiazole derivatives on human colorectal carcinoma cell lines (HCT116). Results indicated that compounds with nitro groups exhibited IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .

Enzyme Inhibition

Sulfonamides typically act as competitive inhibitors for enzymes involved in folate synthesis. The presence of the nitro group in the benzothiazole structure may enhance binding affinity to target enzymes such as dihydrofolate reductase (DHFR), which is pivotal in cancer therapy.

Reactive Oxygen Species (ROS) Generation

Some studies suggest that benzothiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is under investigation as a potential pathway for enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. The benzothiazole core is known for its ability to interact with nucleic acids and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and functional diversity distinguish it from other benzothiazole and sulfonamide derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Structural Features Biological/Physicochemical Properties Key Differences
4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Benzamide core, 6-nitro-benzothiazole, methyl(phenyl)sulfamoyl Enhanced solubility due to nitro group; potential kinase inhibition Unique nitro-benzothiazole and sulfamoyl combination
2-Aminobenzothiazole Benzothiazole with NH$_2$ substituent Anti-inflammatory, anti-cancer activity Lacks sulfamoyl and benzamide groups; simpler structure
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide Diethylsulfamoyl, nitrobenzamide Higher lipophilicity due to diethyl group Diethyl vs. methyl/phenyl sulfamoyl; altered binding affinity
Phenylsulfonylbenzothiazole Phenylsulfonyl and benzothiazole Antimicrobial activity Absence of benzamide and nitro groups; sulfonyl vs. sulfamoyl
2-(Ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Ethylsulfanyl, methyl-benzothiazole Targets protein-protein interactions Ethylsulfanyl vs. nitro group; differing electronic effects
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Cyclopentyl-sulfamoyl, methoxy-nitro-benzothiazole Improved metabolic stability Methoxy substitution vs. unmodified benzothiazole

Key Comparative Insights

Functional Group Impact :

  • The nitro group on the benzothiazole ring enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to methyl or methoxy analogues (e.g., ) .
  • The methyl(phenyl)sulfamoyl group offers steric bulk and hydrogen-bonding capacity, distinguishing it from diethylsulfamoyl () or simpler sulfonamides ().

Biological Activity: Unlike 2-aminobenzothiazole (anti-cancer) or phenylsulfonylbenzothiazole (antimicrobial), the target compound’s nitro and sulfamoyl groups may confer dual enzyme-inhibitory and antimicrobial properties . Compounds with methoxy substituents (e.g., ) exhibit better metabolic stability but reduced electrophilicity compared to the nitro analogue .

Synthetic Complexity: The target compound requires rigorous multi-step synthesis (), whereas simpler derivatives like 2-aminobenzothiazole are synthesized in fewer steps .

Biological Activity

4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula and identifiers:

  • Chemical Formula : C16H16N4O3S
  • IUPAC Name : 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
  • Molecular Weight : Approximately 356.39 g/mol

Research indicates that compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide may exhibit various biological activities through different mechanisms:

  • Inhibition of Ion Channels : Some analogs have shown inhibitory activity against potassium channels (Kv1.3), which are critical in regulating cellular excitability and signaling pathways. For instance, certain benzothiazole derivatives demonstrated potent inhibition comparable to established inhibitors like PAP-1 .
  • Anti-Tubercular Activity : Benzothiazole-based compounds have been explored for their anti-tubercular properties. Recent studies reported moderate to good activity against Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy .
  • Dual Enzyme Inhibition : The compound's structural features suggest potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief and anti-inflammatory therapies .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

CompoundActivityIC50 (nM)Reference
Compound 8bKv1.3 InhibitionSimilar to PAP-1
9aAnti-tubercular (Mtb H)250
Dual sEH/FAAH InhibitorPain Relief7 (FAAH), 9.6 (sEH)

These findings highlight the compound's potential therapeutic applications across various diseases.

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